molecular formula C12H13NO3 B1438863 5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one CAS No. 1105195-56-9

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one

Cat. No. B1438863
M. Wt: 219.24 g/mol
InChI Key: LOBLSHPGHMIEFP-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., alcohol, ketone, ester) is also identified based on its functional groups.



Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the yield and purity of the product.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the compound’s molecular geometry, atomic connectivity, and molecular weight.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with various reagents, under different conditions, and with different catalysts. The products of these reactions can provide insights into the compound’s reactivity and stability.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and stability. These properties can provide insights into the compound’s behavior under different conditions.


Safety And Hazards

Safety and hazard analysis involves assessing the compound’s toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely.


Future Directions

Future directions could involve further studies to optimize the compound’s synthesis, explore new reactions, investigate its mechanism of action, or assess its potential applications.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers in the field for more information.


properties

IUPAC Name

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-8-7-13-6-5-9-10(12(13)15)3-2-4-11(9)14/h2-6,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBLSHPGHMIEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C(C1=O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-2-(2-methoxyethyl)isoquinolin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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